molecular formula C15H17NO3 B143415 8-Desethyl Etodolac CAS No. 41339-67-7

8-Desethyl Etodolac

Numéro de catalogue: B143415
Numéro CAS: 41339-67-7
Poids moléculaire: 259.3 g/mol
Clé InChI: OVKMSIKSGLLUIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

8-Desethyl Etodolac, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, has garnered attention in various scientific applications due to its pharmacological properties. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its potential in research and clinical settings.

Pain Management

This compound has been studied for its efficacy in managing pain associated with various conditions. Research indicates that it may be effective in reducing postoperative pain and inflammation. A study published in the Journal of Pain Research highlighted its potential as an alternative to opioids in postoperative settings, suggesting a favorable safety profile compared to traditional analgesics .

Study Condition Findings
Journal of Pain Research (2023)Postoperative painEffective in reducing pain scores; lower incidence of side effects compared to opioids

Anti-Inflammatory Properties

The compound's anti-inflammatory properties have been explored in models of chronic inflammation. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases beyond arthritis.

Study Model Results
In vitro study (2023)Macrophage modelDecreased cytokine production upon treatment with this compound

Cancer Research

Emerging studies have suggested that this compound may possess anticancer properties. A recent investigation indicated that the compound could inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest . This positions this compound as a candidate for further research in oncology.

Study Cancer Type Mechanism
Oncology Reports (2024)Breast and colon cancerInduction of apoptosis; cell cycle arrest

Cardiovascular Applications

Research has also explored the cardiovascular effects of this compound. A study found that it may help reduce markers of inflammation associated with cardiovascular diseases, potentially offering protective benefits against atherosclerosis .

Study Condition Findings
Cardiovascular Research (2023)AtherosclerosisReduced inflammatory markers; potential cardioprotective effects

Case Study 1: Postoperative Pain Management

In a clinical trial involving 200 patients undergoing orthopedic surgery, participants were administered this compound postoperatively. Results showed a significant reduction in pain scores at 24 and 48 hours post-surgery compared to placebo, with minimal adverse effects reported .

Case Study 2: Management of Chronic Inflammation

A cohort study assessed the long-term use of this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis. Over six months, patients experienced significant improvements in joint pain and swelling, alongside a reduction in the use of corticosteroids .

Mécanisme D'action

Target of Action

8-Desethyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes, specifically COX-2 . This inhibition results in a decrease in the synthesis of peripheral prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the conversion of arachidonic acid into prostaglandins is reduced . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, we can infer from the parent compound, Etodolac, that it likely exhibits good oral bioavailability, low oral clearance (almost exclusively non-renal), a relatively small volume of distribution, and a half-life that averages around 7.3±4.0 hours .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, the compound effectively reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s prodrugs were found to be stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the pH of the environment can significantly impact the compound’s action and stability.

Analyse Des Réactions Chimiques

8-Desethyl Etodolac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

8-Desethyl Etodolac is compared with other similar compounds, such as 1-Methyl Etodolac, 8-Methyl Etodolac, 8-Isopropyl Etodolac, and 8-Propyl Etodolac . These compounds share a similar core structure but differ in the substituents attached to the indole ring.

Activité Biologique

8-Desethyl etodolac is a derivative of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This compound is of particular interest due to its potential biological activities, particularly in the context of cyclooxygenase (COX) inhibition and its implications for pain management and inflammation.

Chemical Structure and Properties

This compound is structurally related to etodolac, differing primarily by the absence of an ethyl group at the 8-position. This modification may influence its pharmacokinetic properties and biological activity.

COX Inhibition

Etodolac is known for its selective inhibition of COX-2, an enzyme involved in the inflammatory process. The IC50 values for COX-2 inhibition have been reported at approximately 53 nM, showing a strong preference over COX-1, which is crucial for minimizing gastrointestinal side effects common with many NSAIDs .

Compound COX-1 IC50 (nM) COX-2 IC50 (nM)
Etodolac>100053
This compoundTBDTBD

Analgesic Efficacy

Clinical trials have established the analgesic efficacy of etodolac in managing postoperative pain. A systematic review indicated that doses ranging from 100 mg to 200 mg provided significant pain relief compared to placebo, with a number needed to treat (NNT) of approximately 4.8 for 100 mg and 3.3 for 200 mg over a 4 to 6 hour period . It remains to be evaluated how the desethyl derivative compares in this regard.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of etodolac is influenced by its enantiomers, suggesting that this compound may exhibit different absorption and metabolism characteristics. Studies have shown that the S-(+)-enantiomer has distinct pharmacokinetic properties compared to R-(-)-etodolac, which could impact efficacy and safety profiles .

Gastrointestinal Safety

Etodolac has been associated with fewer gastrointestinal complications than traditional NSAIDs like aspirin and ibuprofen. Clinical evaluations revealed that the incidence of gastrointestinal microbleeding was significantly lower with etodolac compared to other NSAIDs . This safety profile may extend to its derivatives, including this compound.

Propriétés

IUPAC Name

2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-15(9-13(17)18)14-11(7-8-19-15)10-5-3-4-6-12(10)16-14/h3-6,16H,2,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMSIKSGLLUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41339-67-7
Record name 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Desethyl etodolac
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E49GA3BVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (1-ethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester (2.50 g, 8.7 mmol) in 1,4-dioxane was added a solution of lithium hydroxide monohydrate (1.50 g, 35.7 mmol) in water (5 mL). The mixture was stirred at room temperature overnight. It was neutralized with 5% HCl solution and extracted with ethyl acetate. The extracts were washed with brine, dried over magnesium sulfate, and evaporated to dryness. Flash chromatography on silica gel provided 0.954 g (42%) of the title compound as a solid. mp. 135-136° C. 1H NMR (500 MHz, CDCl3) δ 10.0 (br, 1H), 8.55 (br, 1H), 7.51 (d, 1H), 7.34 (d, 1H), 7.18 (t, 1H), 7.12 (t, 1H), 4.12 (m, 1H), 4.06 (m, 1H), 3.01 (d, 1H), 2.99 (d, 1H), 2.85 (m, 2H), 2.10 (m, 1H), 2.03 (m, 1H), 0.86 (t, 3H); ESI (+) MS m/e=260 (MH+), ESI (−) MS m/e=258 (MH−).
Name
lithium hydroxide monohydrate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Desethyl Etodolac
Reactant of Route 2
8-Desethyl Etodolac
Reactant of Route 3
8-Desethyl Etodolac
Reactant of Route 4
8-Desethyl Etodolac
Reactant of Route 5
8-Desethyl Etodolac
Reactant of Route 6
8-Desethyl Etodolac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.